molecular formula C20H19BrN2O3 B11339319 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamide

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamide

Cat. No.: B11339319
M. Wt: 415.3 g/mol
InChI Key: MFVWHRNUKFHUJA-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxazole ring, and an ethylphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 4-bromobenzoyl chloride and an amino alcohol, under acidic conditions.

    Attachment of the Ethylphenoxy Group: The ethylphenoxy group can be introduced via a nucleophilic substitution reaction using 4-ethylphenol and an appropriate leaving group, such as a halide.

    Formation of the Propanamide Backbone: The final step involves the coupling of the oxazole derivative with the ethylphenoxy group to form the propanamide backbone using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the bromophenyl group, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives of the oxazole ring or bromophenyl group.

    Substitution: Introduction of various functional groups onto the bromophenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamide: Similar structure with a chlorine atom instead of bromine.

    N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness: N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability.

Properties

Molecular Formula

C20H19BrN2O3

Molecular Weight

415.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamide

InChI

InChI=1S/C20H19BrN2O3/c1-3-14-4-10-17(11-5-14)25-13(2)20(24)22-19-12-18(23-26-19)15-6-8-16(21)9-7-15/h4-13H,3H2,1-2H3,(H,22,24)

InChI Key

MFVWHRNUKFHUJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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